![molecular formula C20H29NO3 B1325572 Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898757-31-8](/img/structure/B1325572.png)

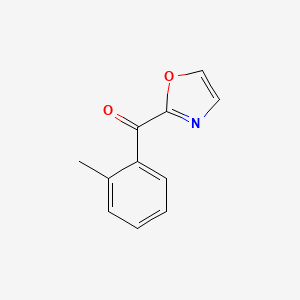

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

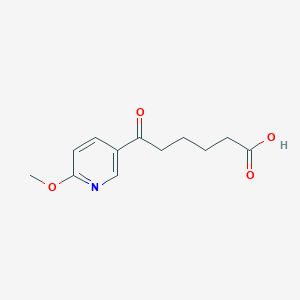

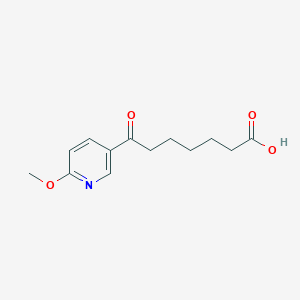

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate (EAO) is an organic compound with a molecular formula of C15H22NO3. It is synthesized from the reaction of ethyl bromoacetate and 4-(azetidinomethyl)phenyl magnesium bromide in the presence of a base. EAO is a useful reagent in organic synthesis and is known for its wide range of applications in the pharmaceutical and biotechnological fields.

科学的研究の応用

Antitumor Activity : A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of DNA-intercalating agents found compounds with solid tumor activity. The 4'-aza derivative was particularly noted for its effectiveness in leukemia and solid tumor models, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).

Chemoenzymatic Synthesis : Fadnavis, Vadivel, and Sharfuddin (1999) conducted a study on the chemoenzymatic synthesis of hydroxy-γ-decalactone, starting with ethyl 2-hydroxy-3-oxooctanoate. This synthesis method could have implications in the production of complex organic compounds (Fadnavis, Vadivel, & Sharfuddin, 1999).

Synthetic Studies : Ashton and Doss (1993) explored a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, starting from ethyl 2,4-dioxooctanoate. This study contributes to the development of methodologies for synthesizing complex organic structures (Ashton & Doss, 1993).

Construction of Bicyclic Beta-lactam Carboxylic Esters : Barrett et al. (2000) described a process involving 4-alkenyl-2-azetidinone systems, leading to ethyl 2-4-alkenyl-2-oxo-1-azetidinyl-4-pentenoates. Their work adds to the understanding of creating beta-lactam dienes, which are important in medicinal chemistry (Barrett et al., 2000).

Novel Indole Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) synthesized and evaluated novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for urease inhibition. This research contributes to the development of potential therapeutic agents (Nazir et al., 2018).

特性

IUPAC Name |

ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNMELXGAXPLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642838 |

Source

|

| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate | |

CAS RN |

898757-31-8 |

Source

|

| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。